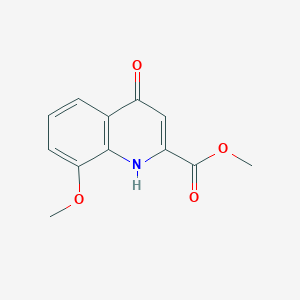
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate
Overview
Description
“Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate” is a chemical compound with the CAS Number: 7101-90-8 . Its molecular formula is C12H11NO4 and it has a molecular weight of 233.22 . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate” is 1S/C12H11NO4/c1-16-10-5-3-4-7-9 (14)6-8 (12 (15)17-2)13-11 (7)10/h3-6H,1-2H3, (H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate” has a molecular weight of 233.22 .Scientific Research Applications
Chemical Properties
“Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate” has a CAS Number of 7101-90-8 and a molecular weight of 233.22 .
Biological Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as “Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate”, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Chelating Agents
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents. They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Anticancer Activity
8-HQ derivatives have shown potential in the development of potent lead compounds with good efficacy and low toxicity for anticancer treatments .
Antiviral Activity
8-HQ derivatives have also been studied for their antiviral properties .
Antibacterial Activity
8-HQ derivatives, including “Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate”, have been found to exhibit antibacterial activities .
Alzheimer’s Disease Treatment
Synthesis of 2-arylethenylquinoline derivatives, which include “Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate”, have been studied for the treatment of Alzheimer’s disease .
Antitubercular Agents
“Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate” has been used in the synthesis of 2-(quinolin-4-yloxy)acetamides as potent antitubercular agents .
properties
IUPAC Name |
methyl 8-methoxy-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-3-4-7-9(14)6-8(12(15)17-2)13-11(7)10/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIAQNNAPXWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-hydroxy-8-methoxyquinoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




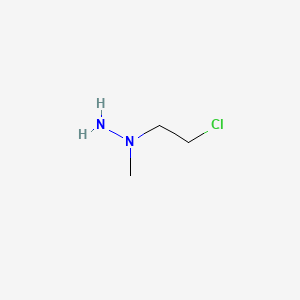

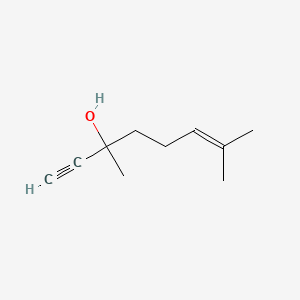
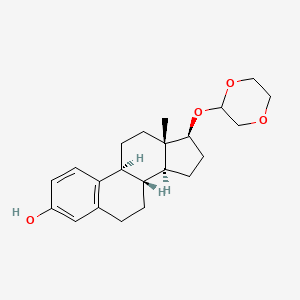
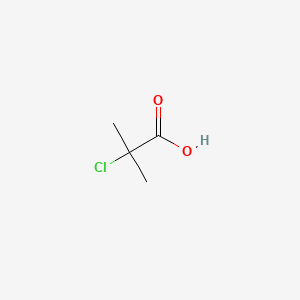
![4-[Bis(2-chloroethyl)amino]phenyl dihydrogen phosphate](/img/structure/B1222465.png)
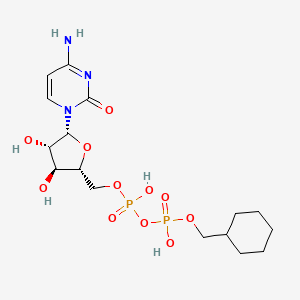


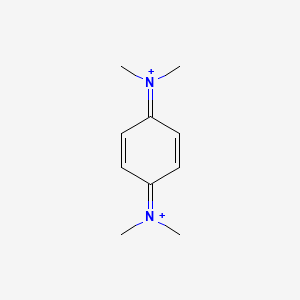
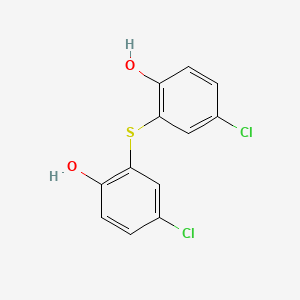
![(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1222477.png)
![N-[4-(4-morpholinyl)phenyl]-5-(2-nitrophenyl)-2-furancarboxamide](/img/structure/B1222478.png)